molecular formula C14H21ClN2O3S B7718407 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE

Cat. No.: B7718407
M. Wt: 332.8 g/mol
InChI Key: RGGJBFOPRXDMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE is a complex organic compound with the molecular formula C13H19ClN2O It is characterized by the presence of a chlorophenyl group, a methanesulfonamido group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-chlorobenzylamine with methanesulfonyl chloride to form the intermediate 4-chlorobenzyl methanesulfonamide. This intermediate is then reacted with 2-methylpropylamine and acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-chlorophenyl): Shares the chlorophenyl and acetamide groups but lacks the methanesulfonamido and 2-methylpropyl groups.

    2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: Contains a similar acetamide structure but with different substituents.

Uniqueness

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE is unique due to the presence of both the methanesulfonamido and 2-methylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-11(2)8-16-14(18)10-17(21(3,19)20)9-12-4-6-13(15)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGJBFOPRXDMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.